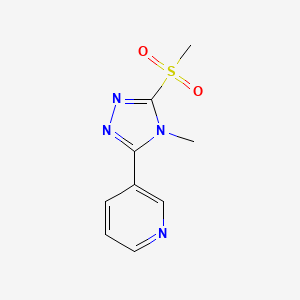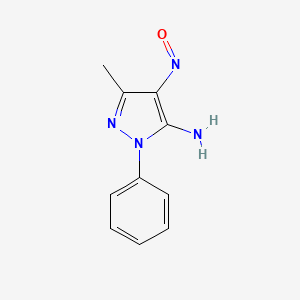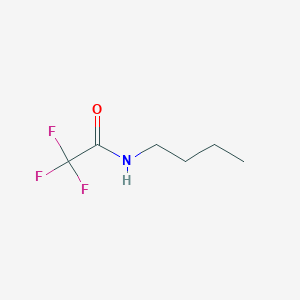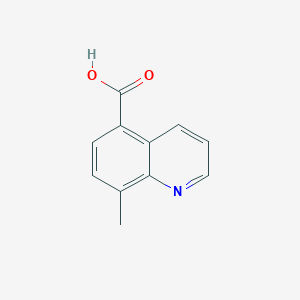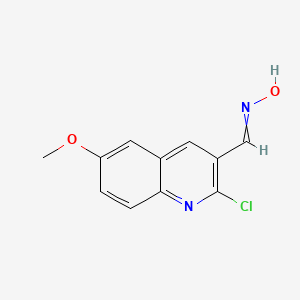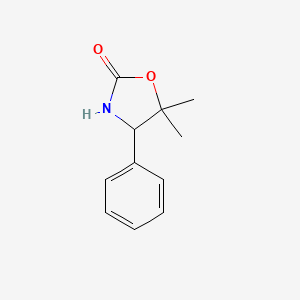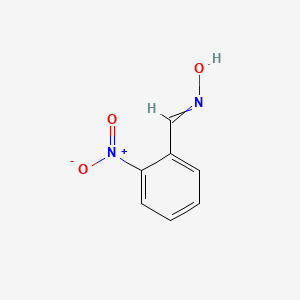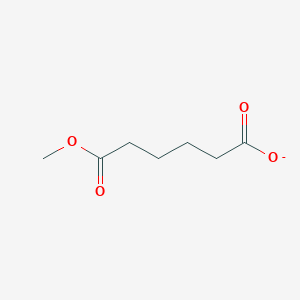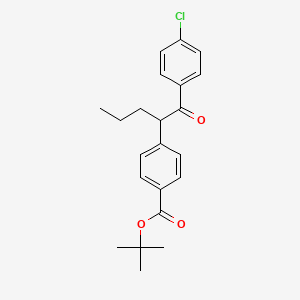
tert-Butyl 4-(1-(4-chlorophenyl)-1-oxopentan-2-yl)benzoate
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tert-butyl group is a bulky, electron-donating group, the benzoate ester group is a polar, electron-withdrawing group, and the chlorophenyl group is an aromatic, electron-withdrawing group. These groups would likely have significant effects on the overall shape and electronic structure of the molecule .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions. The benzoate ester group could undergo hydrolysis or transesterification reactions. The chlorophenyl group could participate in nucleophilic aromatic substitution reactions. The pentanone group could undergo a variety of carbonyl chemistry reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar benzoate ester group could increase the compound’s solubility in polar solvents. The bulky tert-butyl group could influence the compound’s melting and boiling points .Propriétés
Numéro CAS |
1019113-44-0 |
|---|---|
Nom du produit |
tert-Butyl 4-(1-(4-chlorophenyl)-1-oxopentan-2-yl)benzoate |
Formule moléculaire |
C22H25ClO3 |
Poids moléculaire |
372.9 g/mol |
Nom IUPAC |
tert-butyl 4-[1-(4-chlorophenyl)-1-oxopentan-2-yl]benzoate |
InChI |
InChI=1S/C22H25ClO3/c1-5-6-19(20(24)16-11-13-18(23)14-12-16)15-7-9-17(10-8-15)21(25)26-22(2,3)4/h7-14,19H,5-6H2,1-4H3 |
Clé InChI |
MVKNEARMFYZESR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CC=C(C=C1)C(=O)OC(C)(C)C)C(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

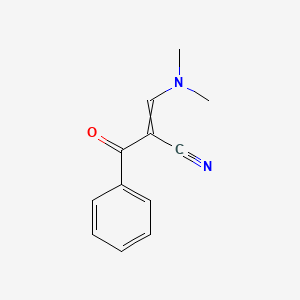
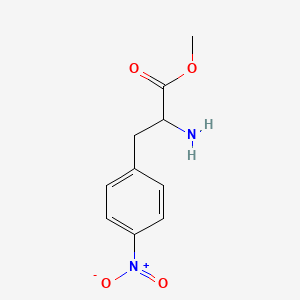
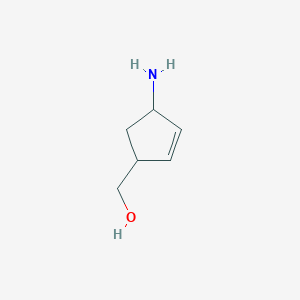
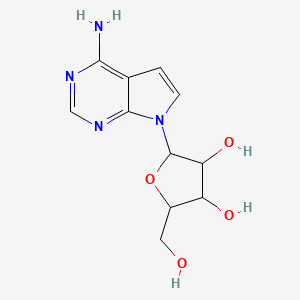
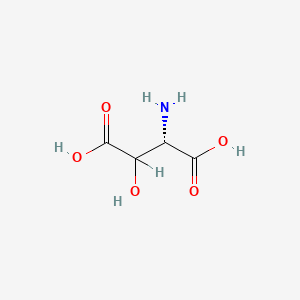
![N,N'-Ethylenebis[2-cyanoacetamide]](/img/structure/B8814797.png)
